

The Discovery and Development of Evogliptin Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Evogliptin ((R)-4-[(R)-3-amino-4-(2,4,5-trifluorophenyl)-butanoyl]-3-(t-butoxymethyl)-piperazin-2-one) is a potent and highly selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of the discovery and development history of **Evogliptin tartrate**, from its synthesis and preclinical evaluation to extensive clinical trials. Key quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are described. Visual diagrams of its mechanism of action, the drug discovery workflow, and experimental protocols are provided to facilitate a comprehensive understanding of this important therapeutic agent.

Introduction and Discovery

Evogliptin was discovered and developed by the South Korean pharmaceutical company Dong-A ST as a novel treatment for T2DM.[1] It belongs to the "gliptin" class of drugs, which act by inhibiting the DPP-4 enzyme.[1] The development of Evogliptin was part of a broader research effort to find new DPP-4 inhibitors with favorable pharmacokinetic and pharmacodynamic profiles. The first global approval for Evogliptin was in South Korea in October 2015.[2][3]

Development Timeline Overview



The development of Evogliptin (coded as DA-1229 during development) spanned several years of intensive research. Phase I clinical trials in volunteers were conducted as early as September 2014.[4] This was followed by Phase II and III trials to establish efficacy and safety, leading to its approval.

Synthesis of Evogliptin Tartrate

The synthesis of Evogliptin involves a multi-step process. A patented method starts with 2,4,5-trifluorophenylacetic acid.[5] A key step in the synthesis is the reaction of (R)-3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid with (R)-(3-t-butoxymethyl)piperazin-2-one.[6]

Synthetic Pathway

A representative synthesis scheme is outlined below. It should be noted that various synthetic routes have been developed, and this represents one possible pathway.

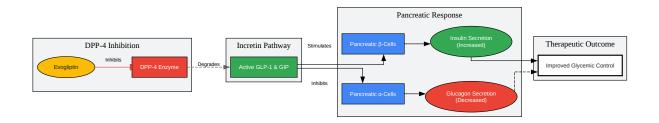
- Step 1: Preparation of Intermediate 1. 2,4,5-trifluorophenylacetic acid is reacted with CDI (1,1'-Carbonyldiimidazole) in dry tetrahydrofuran. Isopropyl malonate is then added to the reaction mixture.[5]
- Step 2: Formation of Intermediate 2. Intermediate 1 is reacted with a compound of formula III in isopropyl acetate with diisopropylethylamine.[5]
- Step 3: Final Assembly and Salt Formation. The intermediate from the previous step
 undergoes further reactions, including the removal of protecting groups, to yield the
 Evogliptin free base.[6] The final step involves reacting the free base with L-tartaric acid to
 form the stable Evogliptin tartrate salt.[7]

Mechanism of Action

Evogliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[8] DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Evogliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β -cells and suppress glucagon release from α -cells in a glucose-dependent manner. This leads to improved glycemic control.[8]



Signaling Pathway



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Caption: Mechanism of action of Evogliptin.

Preclinical Development In Vitro Studies

Evogliptin demonstrated potent and selective inhibition of the DPP-4 enzyme in in vitro assays.

Table 1: In Vitro DPP-4 Inhibition and Selectivity of Evogliptin

Parameter	Value	Reference
DPP-4 Inhibition		
IC50 (Human Plasma)	0.9 nM	[9]
IC50 (Human Plasma)	7.5 nM	[6]
Selectivity		
vs. DPP-8 / DPP-9	>6,000-fold	[6]

In Vivo Studies



Preclinical studies in animal models of diabetes and obesity demonstrated the efficacy of Evogliptin.

Table 2: Summary of Key Preclinical In Vivo Studies

Animal Model	Study Design	Key Findings	Reference
High-fat diet-induced obese mice	4-week treatment with various DPP-4 inhibitors	Consistent weight loss and blood glucose reduction with Evogliptin.	[10]
High-fat diet-induced obese mice	2-week treatment with Evogliptin (21.0, 62.5, 202.7 mg/kg/day)	Dose-dependent reduction in whole-body fat mass and increased basal metabolic rate.	[5]
High-fat diet-fed rats	14-week treatment with Evogliptin in pre- established obese rats	Resolution of hepatic lipid accumulation and liver damage, suggesting weightloss independent benefits on fatty liver.	[2]

Clinical Development

Evogliptin has undergone a comprehensive clinical development program, including Phase I, II, and III trials, to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Evogliptin in Healthy Volunteers (Multiple-Dose Study)



Dose	Cmax (ng/mL)	Tmax (hr)	AUCτ,ss (ng·h/mL)	t1/2 (hr)
5 mg	4.70	5.0	153.97	33-39
10 mg	9.8	4.0	290.9	33-39
20 mg	19.1	4.0	587.6	33-39

Data from a multiple-dose study. Cmax and Tmax are from a study with rifampicin co-administration, while AUC and half-life are from a multiple-dose study.[9][11][12]

Efficacy

Clinical trials have consistently demonstrated the efficacy of Evogliptin in improving glycemic control in patients with T2DM.

Table 4: Summary of Efficacy Data from Clinical Trials

Trial Phase	Comparator	Duration	Change in HbA1c from Baseline	Reference
Phase II	Placebo	12 weeks	-0.57% (Evogliptin 5 mg) vs. Placebo	[13]
Phase III	Sitagliptin (100 mg)	24 weeks	Non-inferior to sitagliptin	[4]
Phase III	Linagliptin (5 mg)	12 weeks	-0.85% (Evogliptin) vs. -0.75% (Linagliptin)	[8]
Phase III (extension)	Linagliptin (continued as Evogliptin)	24 weeks	-0.94% (Evogliptin/Evogli ptin group)	[8]



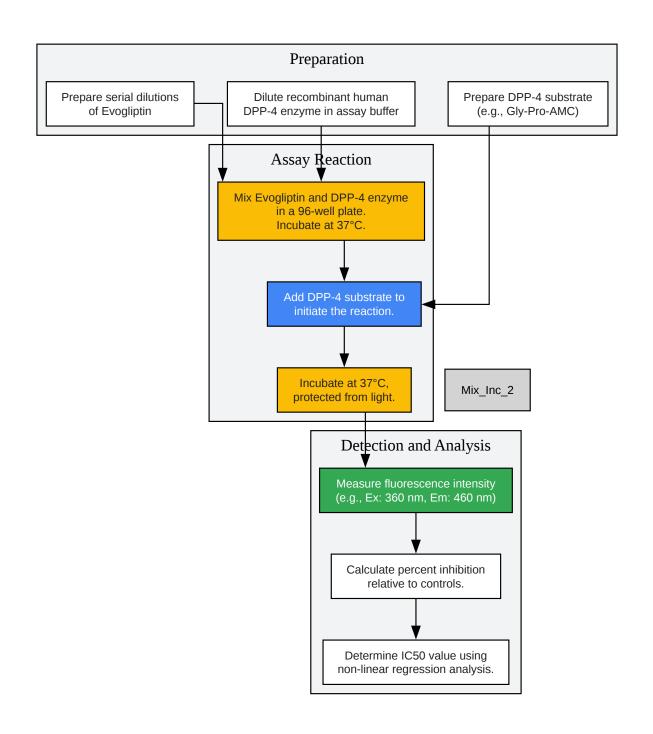
Safety and Tolerability

Across clinical trials, Evogliptin has been shown to be well-tolerated with a safety profile comparable to other DPP-4 inhibitors. The incidence of adverse events, including hypoglycemia, was similar to that of placebo and other active comparators.[14]

Experimental Protocols DPP-4 Inhibition Assay (General Protocol)

This protocol describes a typical fluorescence-based assay to determine the in vitro inhibitory activity of a compound against DPP-4.





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Caption: General workflow for a DPP-4 inhibition assay.



Methodology:

- Preparation: Prepare serial dilutions of Evogliptin. Dilute recombinant human DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in an appropriate assay buffer.[15]
- Reaction: In a 96-well plate, add the diluted Evogliptin solutions and the DPP-4 enzyme.
 Incubate for a defined period (e.g., 10 minutes) at 37°C. Initiate the reaction by adding the DPP-4 substrate.[15]
- Detection: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm and 460 nm, respectively).[15]
- Analysis: Calculate the percentage of DPP-4 inhibition for each Evogliptin concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the Evogliptin concentration and fitting the data to a sigmoidal doseresponse curve.[16]

Pharmacokinetic Analysis (General Protocol)

This protocol outlines the general steps for determining the pharmacokinetic profile of Evogliptin in human subjects.

Methodology:

- Study Design: A randomized, open-label, crossover study is a common design. Healthy male subjects are often recruited.[13][17]
- Dosing and Sampling: Administer a single oral dose of Evogliptin. Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[17]
- Bioanalysis: Process the blood samples to obtain plasma. Quantify the concentration of Evogliptin in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).



Pharmacokinetic Parameter Calculation: Use non-compartmental methods to calculate key pharmacokinetic parameters from the plasma concentration-time data. This is often performed using specialized software like Phoenix™ WinNonlin®.[9] The parameters calculated include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).[9]

Conclusion

Evogliptin tartrate has emerged as a valuable therapeutic option for the management of type 2 diabetes mellitus. Its discovery and development have been guided by a thorough understanding of the DPP-4 inhibitory mechanism and a comprehensive program of preclinical and clinical evaluation. The data presented in this guide highlight its potency, selectivity, favorable pharmacokinetic profile, and demonstrated efficacy and safety. The detailed experimental approaches provide a framework for the continued research and development of novel antidiabetic agents.

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- To cite this document: BenchChem. [The Discovery and Development of Evogliptin Tartrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601472#the-discovery-and-development-history-of-evogliptin-tartrate]

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